1-(3,4-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine
Overview
Description
1-(3,4-Dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two benzoyl groups attached to a piperazine ring, with one benzoyl group substituted with methoxy groups and the other with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine typically involves the following steps:
Formation of 3,4-dimethoxybenzoyl chloride: This can be achieved by reacting 3,4-dimethoxybenzoic acid with thionyl chloride or oxalyl chloride under reflux conditions.
Formation of 3-fluorobenzoyl chloride: Similarly, 3-fluorobenzoic acid is reacted with thionyl chloride or oxalyl chloride to form 3-fluorobenzoyl chloride.
Coupling Reaction: The two benzoyl chlorides are then reacted with piperazine in the presence of a base such as triethylamine or pyridine to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl groups can be reduced to form corresponding alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of 3,4-dimethoxybenzyl alcohol or 3-fluorobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The methoxy and fluorobenzoyl groups can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
1-(3,4-Dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine can be compared with other piperazine derivatives, such as:
1-(3,4-Dimethoxybenzoyl)piperazine: Lacks the fluorobenzoyl group, which may result in different chemical and biological properties.
1-(3-Fluorobenzoyl)piperazine: Lacks the dimethoxybenzoyl group, which may affect its reactivity and applications.
1-(3,4-Dimethoxybenzoyl)-4-benzoylpiperazine: Lacks the fluorine atom, which may influence its chemical stability and biological activity.
The presence of both methoxy and fluorobenzoyl groups in this compound makes it unique and potentially more versatile in various applications.
Properties
IUPAC Name |
[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-(3-fluorophenyl)methanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4/c1-26-17-7-6-15(13-18(17)27-2)20(25)23-10-8-22(9-11-23)19(24)14-4-3-5-16(21)12-14/h3-7,12-13H,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFPQBVBPRJUPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.